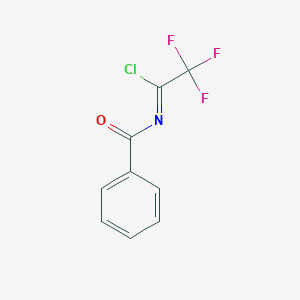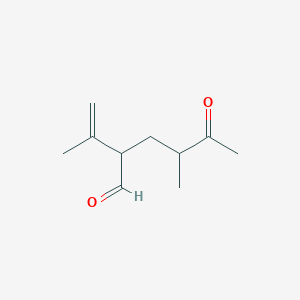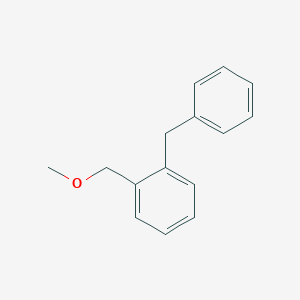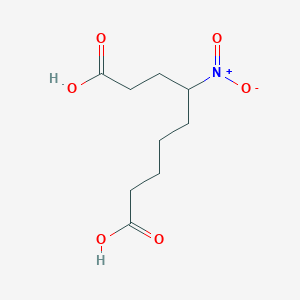![molecular formula C15H22N2O2 B14315727 1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol CAS No. 110140-07-3](/img/structure/B14315727.png)
1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-4-ol with 1-chloro-3-(butylamino)propan-2-ol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the indole ring, leading to the formation of corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups or double bonds present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butylamino group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various N-substituted indole derivatives.
Applications De Recherche Scientifique
1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to investigate its effects on biological systems, including its interactions with enzymes, receptors, and cellular pathways.
Chemical Biology: The compound serves as a tool for studying biological processes at the molecular level. It can be used to probe the mechanisms of action of various biological targets.
Industrial Applications: In the chemical industry, the compound may be used as an intermediate in the synthesis of other complex molecules or as a starting material for the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol can be compared with other similar compounds, such as:
1-(Butylamino)-3-(1H-indol-3-yl)propan-2-ol: This compound has a similar structure but with the indole group attached at the 3-position instead of the 4-position. The change in position can affect the compound’s biological activity and chemical reactivity.
1-(Butylamino)-3-(1H-indol-5-yl)propan-2-ol: Another similar compound with the indole group attached at the 5-position. This positional isomer may exhibit different pharmacological properties compared to the 4-position isomer.
1-(Butylamino)-3-(1H-indol-6-yl)propan-2-ol: This compound has the indole group attached at the 6-position. The different attachment point can influence the compound’s interactions with biological targets and its overall activity.
The uniqueness of this compound lies in its specific structural arrangement, which can confer distinct biological and chemical properties compared to its positional isomers.
Propriétés
Numéro CAS |
110140-07-3 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
1-(butylamino)-3-(1H-indol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C15H22N2O2/c1-2-3-8-16-10-12(18)11-19-15-6-4-5-14-13(15)7-9-17-14/h4-7,9,12,16-18H,2-3,8,10-11H2,1H3 |
Clé InChI |
IYKXNRJIZSPOEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC(COC1=CC=CC2=C1C=CN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


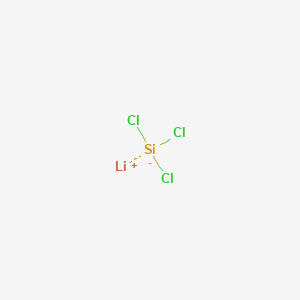
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
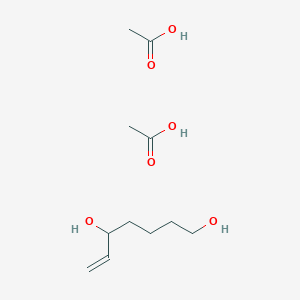
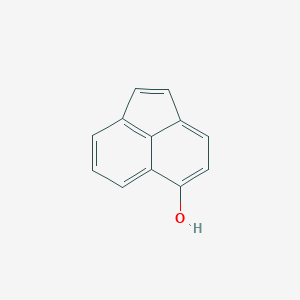
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

